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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the solid-phase

synthesis of ribonucleic acid (RNA) utilizing tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl

protecting group. The methodologies described herein are based on standard phosphoramidite

chemistry, a robust and widely adopted method for the automated synthesis of

oligonucleotides.

Introduction
Solid-phase RNA synthesis is a cornerstone of modern molecular biology and drug

development, enabling the production of custom RNA sequences for a myriad of applications,

including siRNA, guide RNAs for CRISPR, aptamers, and mRNA-based therapeutics. The

phosphoramidite method, adapted for RNA, involves the sequential addition of ribonucleoside

phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is

the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent

unwanted side reactions during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a well-

established and widely used protecting group for this purpose, offering a balance of stability

during the synthesis cycles and efficient removal during deprotection.[1][2][3]

This guide will cover the chemical principles of TBDMS chemistry, provide detailed

experimental protocols, and present quantitative data to assist researchers in achieving high-

quality RNA synthesis.
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Principle of the Method
Solid-phase RNA synthesis using TBDMS chemistry follows a four-step cycle for each

nucleotide addition:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the

support-bound nucleoside or growing oligonucleotide chain, exposing the 5'-hydroxyl group

for the next coupling reaction.[2]

Coupling: Activation of the 2'-TBDMS protected ribonucleoside phosphoramidite by an

activator, followed by its reaction with the free 5'-hydroxyl group of the support-bound chain

to form a phosphite triester linkage.[1][2]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutations (n-1 sequences) in the final product.[2]

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent

phosphotriester using an oxidizing agent.[2]

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the

oligonucleotide is cleaved from the solid support, and all protecting groups (from the

nucleobases, phosphate backbone, and the 2'-hydroxyl) are removed in a series of

deprotection steps.

Experimental Data
Table 1: Activators and Coupling Times for TBDMS-
Protected RNA Phosphoramidites
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Activator
Recommended
Concentration

Coupling Time
Typical
Coupling
Efficiency

Reference

5-Ethylthio-1H-

tetrazole (ETT)
0.25 M 6 minutes >97% [4][5]

5-Benzylthio-1H-

tetrazole (BTT)
0.25 M 3 minutes >98% [4]

5-

(Benzylmercapto

)-1H-tetrazole

Not specified
Faster than 1H-

tetrazole
Highly efficient [1][6][7]

Table 2: Comparison of 2'-O-Protecting Groups for a
100mer RNA Synthesis

2'-O-Protecting
Group

Average Stepwise
Coupling Efficiency

Extrapolated Crude
Purity for 100mer

Reference

TBDMS ~99.3% 27% [8]

TOM ~99.5% 33% [8]

Note: The extrapolated purity is an estimation of what the chromatogram would look like and

not the final yield.[8]

Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the general steps for automated RNA synthesis on a standard DNA/RNA

synthesizer.

Materials:

2'-TBDMS protected RNA phosphoramidites (A, C, G, U)

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside
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Activator solution (e.g., 0.25 M ETT in acetonitrile)

Capping solutions (Cap A and Cap B)

Oxidizing solution (Iodine in THF/water/pyridine)

Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Procedure:

Synthesizer Preparation: Prime the synthesizer with the required reagents and solvents.

Sequence Programming: Enter the desired RNA sequence into the synthesizer's software.

Synthesis Cycle: The synthesizer will automatically perform the following steps for each

nucleotide addition:

Detritylation: The DMT group is removed by the deblocking solution to free the 5'-hydroxyl

group.

Coupling: The 2'-TBDMS protected RNA phosphoramidite and activator are delivered to

the synthesis column to react with the 5'-hydroxyl group. A coupling time of 6 minutes is

recommended when using ETT as the activator.[4]

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of

deletion sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphotriester.

Final Detritylation: The terminal 5'-DMT group can be left on for purification purposes (DMT-

on) or removed (DMT-off).

Protocol 2: Cleavage and Deprotection
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This protocol describes the cleavage of the synthesized RNA from the solid support and the

removal of the nucleobase and phosphate protecting groups.

A. UltraFast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method is suitable for RNA synthesized with acetyl-protected Cytidine (Ac-C).[4]

Materials:

AMA solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous

methylamine)

Sterile, sealable vial

Procedure:

Transfer the solid support containing the synthesized RNA to a sterile, sealable vial.

Add 1.5 mL of AMA solution to the vial.

Seal the vial tightly and heat at 65°C for 10 minutes.[4]

Cool the vial before carefully opening it.

Transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

B. Standard Deprotection using Ethanolic Ammonium Hydroxide

Materials:

Ethanolic ammonium hydroxide

Sterile, sealable vial

Procedure:

Transfer the solid support to a sterile, sealable vial.

Add 1.5 mL of ethanolic ammonium hydroxide.
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Seal the vial and incubate at room temperature for 4-17 hours.[4]

Cool the vial before opening.

Transfer the supernatant to a new sterile tube.

Protocol 3: Removal of 2'-TBDMS Protecting Groups
This protocol describes the removal of the TBDMS groups from the 2'-hydroxyl positions.

Materials:

Triethylamine trihydrofluoride (TEA·3HF)

Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Glen-Pak RNA Quenching Buffer (or equivalent)

Procedure:

Evaporate the solution containing the deprotected RNA to dryness.

Dissolve the RNA oligonucleotide in 115 µL of DMSO. If necessary, heat at 65°C for 5

minutes to aid dissolution.[4]

Add 60 µL of TEA to the DMSO/oligo solution and mix gently.[4]

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[4]

Cool the solution and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.

[4]

The desilylated RNA is now ready for purification by methods such as HPLC or cartridge

purification.

Visualizations
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Solid-Phase RNA Synthesis Cycle

1. Detritylation
(DMT Removal)

2. Coupling
(Phosphoramidite Addition)

Free 5'-OH

3. Capping
(Unreacted Chain Termination)

4. Oxidation
(Phosphite to Phosphate)

Repeat for next cycle

Post-Synthesis Deprotection Workflow

Synthesized RNA on Solid Support

Step 1: Cleavage from Support
& Base/Phosphate Deprotection

(e.g., AMA or NH4OH/EtOH)

Step 2: 2'-TBDMS Removal
(e.g., TEA.3HF)

Step 3: Purification
(e.g., HPLC, Cartridge)

Purified RNA Oligonucleotide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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